molecular formula C6H9NS B010486 (5-Methylthiophen-2-yl)methanamine CAS No. 104163-34-0

(5-Methylthiophen-2-yl)methanamine

Cat. No. B010486
M. Wt: 127.21 g/mol
InChI Key: XCBYYXLOEBELSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where specific functional groups are combined to form more complex structures. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding polyphosphoric acid condensation route, showcasing the efficiency of such synthetic pathways in creating compounds with thiophenyl groups (Shimoga, Shin, & Kim, 2018).

Scientific Research Applications

  • Synthesis of Methanamine Derivatives : Shimoga, Shin, and Kim (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, demonstrating a high yield and effective spectroscopic characterization (Shimoga, Shin, & Kim, 2018).

  • Antidepressant-like Activity : Sniecikowska et al. (2019) found that novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine showed high affinity for serotonin 5-HT1A receptors and exhibited promising antidepressant-like activity (Sniecikowska et al., 2019).

  • Anticancer Applications : Mbugua et al. (2020) reported that new palladium(II) and platinum(II) complexes based on methanamine derivatives show promising anticancer activity and high selectivity, suggesting potential for use in targeted therapy against various cancerous cell lines (Mbugua et al., 2020).

  • Antibacterial and Antifungal Activity : Rao, Prasad, and Rao (2013) synthesized a compound showing acceptable antibacterial and antifungal activity, highlighting its potential in combating microbial infections (Rao, Prasad, & Rao, 2013).

  • Herbicide Development : Hwang et al. (2005) found that 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline is a promising rice herbicide with good selectivity and potent weed control, showing low mammalian and environmental toxicity (Hwang et al., 2005).

  • Molecular Docking and Antimicrobial Studies : Preethi, Jayaprakash, Rani, and Vijayakumar (2021) studied the antimicrobial and anticancer efficacy of metal complexes involving methanamine derivatives, showing good biological efficacy in both antibacterial and anticancer assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

  • Synthesis of Aminoalkyl Piperidines : Froelich, Désos, Bonin, Quirion, Husson, and Zhu (1996) demonstrated the synthesis of 2-(1-aminoalkyl) piperidines, which could have potential applications in pharmaceutical synthesis (Froelich et al., 1996).

Safety And Hazards


  • Pictograms : It is classified as hazardous, with the GHS06 pictogram indicating danger.

  • Hazard Statement : It is associated with health hazards (H301) and should be handled with care.

  • Precautionary Statements : Avoid ingestion (P301+P310).

  • Storage : Store in a dark place under an inert atmosphere at 2-8°C.


Future Directions

Future research could explore the compound’s potential applications, such as drug development, material science, or catalysis. Additionally, investigations into its biological activity and toxicity profiles are warranted.


For more detailed information, you can refer to the provided MSDS and other relevant documents.


Please note that this analysis is based on available data, and further research may yield additional insights.


properties

IUPAC Name

(5-methylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5-2-3-6(4-7)8-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYYXLOEBELSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401841
Record name (5-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylthiophen-2-yl)methanamine

CAS RN

104163-34-0
Record name (5-methylthiophen-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methylthiophen-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminum hydride in Et2O (1M, 4.1 mL, 4.1 mmol; Aldrich) and diethyl ether (15 mL, Sure Seal, Aldrich) was added drop-wise over 10 min a solution of the 3-bromo-5-methylthiophene-2-carbaldehyde oxime (450 mg, 2.05 mmol) in Et2O (20 mL; Sure Seal, Aldrich) at room temperature and then the mixture stirred at room temperature for 4 h under a nitrogen atmosphere. To the mixture was added drop-wise and carefully with vigorous stirring water (1 mL), 15% NaOH (1 mL) and then water (3 mL). After stirring for 1 h, to this was added Na2SO4 (10 g) and stirred for another 1 h. This was filtered through Celite and washed with CH2Cl2. The filtrate and washings were combined, concentrated in vacuo to obtain 275 mg (1.33 mmol, Y. 65%) of the title compound contaminated about 30% of (5-methylthiophen-2-yl)methanamine as a brownish oil: HPLC: 1.04 min (AP 60% at 254 nm); impurity peaks at 0.55 min (AP 20% for des-Br-amine), 1.63 min (AP 11%, unknown); LC/MS m/z 189/191 (M+H—NH3); 1H NMR (500 MHz, CDCl3) δ ppm 2.43 (3H, s, CH3), 3.90 (2H, s, CH2), 6.59 (1H, s, Th—H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-bromo-5-methylthiophene-2-carbaldehyde oxime
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylthiophen-2-yl)methanamine
Reactant of Route 2
(5-Methylthiophen-2-yl)methanamine
Reactant of Route 3
(5-Methylthiophen-2-yl)methanamine
Reactant of Route 4
(5-Methylthiophen-2-yl)methanamine
Reactant of Route 5
(5-Methylthiophen-2-yl)methanamine
Reactant of Route 6
(5-Methylthiophen-2-yl)methanamine

Citations

For This Compound
5
Citations
SM Westaway, AGS Preston, MD Barker… - Journal of Medicinal …, 2016 - ACS Publications
Optimization of KDM6B (JMJD3) HTS hit 12 led to the identification of 3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid 34 and 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-…
Number of citations: 56 pubs.acs.org
M Frasso - 2015 - d-scholarship.pitt.edu
This thesis describes the preparation of pyrazolo[1-5-a]-1,3,5-triazine analogs of the Ca2+ channel agonist and cyclin-dependant kinase inhibitor (R)-roscovitine. Initially, methods to …
Number of citations: 2 d-scholarship.pitt.edu
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org
VM Crowley - 2017 - kuscholarworks.ku.edu
Molecular chaperones are responsible for the maturation of nascent polypeptides and the re-maturation of denatured proteins. One chaperone family that has emerged as an attractive …
Number of citations: 1 kuscholarworks.ku.edu
A Leonov - 2018 - edoc.ub.uni-muenchen.de
Boron “ate” complexes (BAC) that are readily available by treatment of boronic esters RB (OR) 2 with organometallic compounds are air-stable, functional-group-tolerant nucleophiles.[1…
Number of citations: 4 edoc.ub.uni-muenchen.de

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